molecular formula C16H22ClFN4O4S B2518982 N1-(3-chloro-4-fluorophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide CAS No. 2034294-70-5

N1-(3-chloro-4-fluorophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2518982
CAS RN: 2034294-70-5
M. Wt: 420.88
InChI Key: XGEAAYQYTVKUSR-UHFFFAOYSA-N
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Description

The compound "N1-(3-chloro-4-fluorophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide" is a complex molecule that likely exhibits a range of interesting chemical and physical properties. While the specific compound is not directly studied in the provided papers, similar compounds with chloro-fluorophenyl and piperidinyl moieties have been synthesized and analyzed, which can provide insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, as seen in the synthesis of a novel quinolinone derivative . This method could potentially be adapted for the synthesis of "N1-(3-chloro-4-fluorophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . For instance, the conformation of the piperidin ring and its substituents can be determined, which is crucial for understanding the molecule's reactivity and interactions . The molecular geometry and electronic structure can also be investigated using density functional theory (DFT) calculations .

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from local reactivity descriptors calculated through quantum chemical studies . These descriptors help identify chemically reactive sites within the molecule, which can predict how the compound might behave in various chemical reactions. Additionally, the stability of the molecule can be analyzed using natural bond orbital analysis, which provides insight into hyperconjugative interactions and charge delocalization .

Physical and Chemical Properties Analysis

The physical properties, such as thermal stability and phase transitions, can be studied using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) . Polymorphism, which is the ability of a compound to crystallize into different forms, can also be investigated to understand the solid-state properties of the compound . Furthermore, vibrational analysis using calculated NMR chemical shift values and vibrational wavenumbers can be compared with experimental data to validate the theoretical models .

Scientific Research Applications

Neurological and Psychiatric Disorder Treatments

  • Orexin Receptor Antagonism : Compounds targeting orexin receptors have been studied for their role in modulating feeding, arousal, stress, and drug abuse. Selective antagonism at orexin receptors (OX1R and OX2R) has been evaluated for potential treatments for binge eating and possibly other eating disorders with a compulsive component, suggesting a novel pharmacological approach to these conditions (Piccoli et al., 2012).

Chemical Synthesis and Analysis

  • Synthetic Methods : The synthesis of piperidin-4-ols from chloropentanols has been demonstrated, showcasing methodologies for creating piperidine derivatives, which are crucial in the synthesis of pharmaceuticals and research chemicals (Reese & Thompson, 1988).

Environmental and Agricultural Chemistry

  • Herbicide Analysis : Techniques for the detection and analysis of herbicides and their degradation products in natural water illustrate the environmental impact and behavior of such chemicals, highlighting the importance of monitoring and understanding chemical persistence and transformation in ecosystems (Zimmerman et al., 2002).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Piperidine derivatives have been explored for their corrosion inhibition properties on metals, offering insights into the development of more effective corrosion inhibitors for industrial applications (Kaya et al., 2016).

Molecular Pharmacology

  • Cannabinoid Receptor Studies : Research on piperidin-1-yl and chlorophenyl derivatives as CB1 cannabinoid receptor antagonists provides a foundation for developing new therapeutics targeting the endocannabinoid system, with potential applications in treating a range of disorders including pain, obesity, and neurological conditions (Shim et al., 2002).

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClFN4O4S/c1-21(2)27(25,26)22-7-5-11(6-8-22)10-19-15(23)16(24)20-12-3-4-14(18)13(17)9-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEAAYQYTVKUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClFN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-fluorophenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide

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